![molecular formula C₂₅H₃₈O₇ B1147327 11,17,21-Trihydroxy-pregn-5-ene-3,20-dione 3,20-Diethylene Ketal CAS No. 76338-54-0](/img/structure/B1147327.png)
11,17,21-Trihydroxy-pregn-5-ene-3,20-dione 3,20-Diethylene Ketal
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Overview
Description
11,17,21-Trihydroxy-pregn-5-ene-3,20-dione 3,20-Diethylene Ketal is a biochemical used for proteomics research . It has a molecular formula of C25H38O7 and a molecular weight of 450.573 . This compound is an intermediate in the preparation of Cortisol derivatives .
Molecular Structure Analysis
The molecular structure of 11,17,21-Trihydroxy-pregn-5-ene-3,20-dione 3,20-Diethylene Ketal is complex, with multiple functional groups. The InChI representation of the molecule isInChI=1S/C25H38O7/c1-21-7-8-23 (29-9-10-30-23)13-16 (21)3-4-17-18-5-6-24 (28,25 (15-26)31-11-12-32-25)22 (18,2)14-19 (27)20 (17)21/h3,17-20,26-28H,4-15H2,1-2H3/t17-,18-,19-,20+,21-,22-,24+/m0/s1/i14D2,19D,20D
. Physical And Chemical Properties Analysis
The melting point of 11,17,21-Trihydroxy-pregn-5-ene-3,20-dione 3,20-Diethylene Ketal is 177-182 °C, and its predicted boiling point is 614.6±55.0 °C . It is soluble in chloroform and methanol .Scientific Research Applications
Pharmaceutical Research
This compound is structurally related to corticosteroids, which are used in medicine for their anti-inflammatory and immunosuppressive properties . It could be a precursor or an analog in the synthesis of new corticosteroid drugs, potentially offering alternative treatment options for conditions like asthma, arthritis, and certain skin diseases.
Biochemical Studies
In proteomics research, this compound can be used as a biochemical tool to study protein interactions and functions . It may help in understanding the biochemical pathways and mechanisms in which
Mechanism of Action
Target of Action
The compound 11,17,21-Trihydroxy-pregn-5-ene-3,20-dione 3,20-Diethylene Ketal is an intermediate in the preparation of Cortisol derivatives . Cortisol, a glucocorticoid hormone, is produced by the adrenal glands and plays a crucial role in the body’s response to stress.
Biochemical Pathways
The compound is likely involved in the glucocorticoid biosynthetic pathway , given its role as an intermediate in the synthesis of cortisol derivatives . Glucocorticoids like cortisol are involved in a wide range of physiological processes, including the regulation of metabolism, immune response, and stress response.
properties
IUPAC Name |
(8'S,9'R,10'R,11'S,13'S,14'R,17'S)-17'-[2-(hydroxymethyl)-1,3-dioxolan-2-yl]-10',13'-dimethylspiro[1,3-dioxolane-2,3'-2,4,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-11',17'-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O7/c1-21-7-8-23(29-9-10-30-23)13-16(21)3-4-17-18-5-6-24(28,25(15-26)31-11-12-32-25)22(18,2)14-19(27)20(17)21/h3,17-20,26-28H,4-15H2,1-2H3/t17-,18+,19-,20-,21-,22-,24-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKBNDCCFKYHDT-STNDHPGQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3(CC1=CCC4C2C(CC5(C4CCC5(C6(OCCO6)CO)O)C)O)OCCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC3(CC1=CC[C@@H]4[C@H]2[C@H](C[C@]5([C@@H]4CC[C@]5(C6(OCCO6)CO)O)C)O)OCCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
11,17,21-Trihydroxy-pregn-5-ene-3,20-dione 3,20-Diethylene Ketal |
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